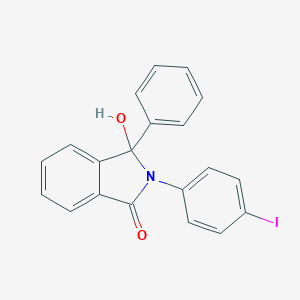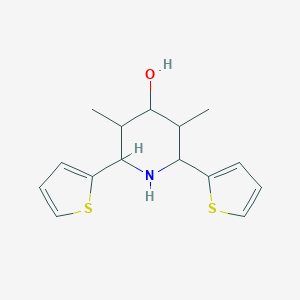![molecular formula C22H27N5O5 B459182 2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE CAS No. 6927-17-9](/img/structure/B459182.png)
2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE is a complex organic compound featuring a pyranopyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE typically involves multi-step organic reactions. One common approach is the cyclocondensation of 2-cyano-3-alkylamino-3-amino acrylonitriles with β-dicarbonyl compounds in the presence of catalysts such as zinc nitrate and sodium ethoxide in anhydrous ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its potential use in creating novel materials with specific electronic or optical properties is being explored.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action for 2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE apart is its pyranopyrazole core, which is less common in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
6927-17-9 |
|---|---|
Molecular Formula |
C22H27N5O5 |
Molecular Weight |
441.5g/mol |
IUPAC Name |
2-[4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H27N5O5/c1-5-27(6-2)18(28)12-31-16-8-7-13(9-17(16)30-4)19-14(10-23)21(24)32-22-20(19)15(11-29-3)25-26-22/h7-9,19H,5-6,11-12,24H2,1-4H3,(H,25,26) |
InChI Key |
PAIQHAKPAIEBBT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)COC)N)C#N)OC |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)COC)N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Anilino-3,6-dichloro-5-[2-(4-morpholinyl)-1,3-thiazol-5-yl]benzo-1,4-quinone](/img/structure/B459103.png)

![2,3,5-Trichloro-6-[2-(2-pyrimidinylamino)ethyl]benzo-1,4-quinone](/img/structure/B459108.png)
![2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B459109.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B459110.png)
![2-Amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B459112.png)
![2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B459113.png)
![2-[(4-Bromobenzyl)sulfanyl]-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B459114.png)
![ethyl 6-amino-5-cyano-2-phenyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B459116.png)


